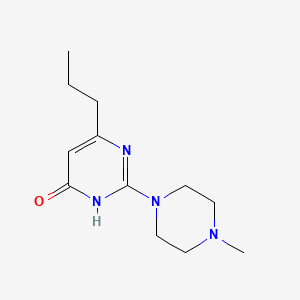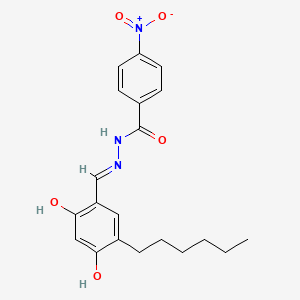
2-(4-methylpiperazin-1-yl)-6-propylpyrimidin-4(3H)-one
Descripción general
Descripción
2-(4-methylpiperazin-1-yl)-6-propylpyrimidin-4(3H)-one is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a pyrimidine ring substituted with a propyl group and a methylpiperazine moiety, which contributes to its distinctive properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methylpiperazin-1-yl)-6-propylpyrimidin-4(3H)-one typically involves the reaction of 4-methylpiperazine with a suitable pyrimidine precursor under controlled conditions. One common method includes the use of a base such as sodium hydride to deprotonate the piperazine, followed by nucleophilic substitution on the pyrimidine ring . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-methylpiperazin-1-yl)-6-propylpyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride to reduce specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Various nucleophiles, bases like sodium hydride, solvents like DMF
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups onto the piperazine ring.
Aplicaciones Científicas De Investigación
2-(4-methylpiperazin-1-yl)-6-propylpyrimidin-4(3H)-one has a wide range of applications in scientific research:
Biology: Investigated for its potential as an antiproliferative agent against certain cancer cell lines.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-(4-methylpiperazin-1-yl)-6-propylpyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, its antiproliferative activity may be attributed to the inhibition of key enzymes involved in cell division .
Comparación Con Compuestos Similares
Similar Compounds
2-(4-methylpiperazin-1-yl)-2-phenyl-1H-benzimidazole: Shares the piperazine moiety but has a benzimidazole ring instead of a pyrimidine ring.
4-[(4-methylpiperazin-1-yl)imino]methyl-1,2-benzodiol: Contains a similar piperazine structure but with a benzodiol core.
Uniqueness
2-(4-methylpiperazin-1-yl)-6-propylpyrimidin-4(3H)-one is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Its combination of a propyl group and a methylpiperazine moiety makes it a versatile compound for various applications.
Propiedades
IUPAC Name |
2-(4-methylpiperazin-1-yl)-4-propyl-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O/c1-3-4-10-9-11(17)14-12(13-10)16-7-5-15(2)6-8-16/h9H,3-8H2,1-2H3,(H,13,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWMNRTCLEQHIIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)NC(=N1)N2CCN(CC2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(5-CYANO-6-OXO-4-PHENYL-1,6-DIHYDROPYRIMIDIN-2-YL)SULFANYL]-N-(4-PHENOXYPHENYL)ACETAMIDE](/img/structure/B3723747.png)

![2-[2-(2-hydroxy-3-methoxyphenyl)vinyl]-3-(3-methoxyphenyl)-4(3H)-quinazolinone](/img/structure/B3723761.png)
![4-(2-{[1-(4,4-DIMETHYL-2,6-DIOXOCYCLOHEXYLIDEN)ETHYL]AMINO}ETHYL)-N-PHENYLTETRAHYDRO-1(2H)-PYRAZINECARBOXAMIDE](/img/structure/B3723776.png)
![methyl 7-methyl-5-oxo-6-phenoxy-4H-pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B3723779.png)
![N~1~-(3-CHLOROPHENYL)-N~1~-[2-(2-CYCLOPENTYLIDENHYDRAZINO)-2-OXOETHYL]-1-BENZENESULFONAMIDE](/img/structure/B3723787.png)
![2-[(4-HYDROXY-6-PROPYL-2-PYRIMIDINYL)SULFANYL]-N~1~-(3-METHYLPHENYL)ACETAMIDE](/img/structure/B3723800.png)
![2-[(Benzylamino)methylidene]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B3723803.png)
![2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-5-benzyl-6-methylpyrimidin-4(3H)-one](/img/structure/B3723811.png)
![6-{[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-2-(piperidin-1-yl)pyrimidin-4-ol](/img/structure/B3723812.png)
![5,5-dimethyl-2-(4-morpholinylmethyl)-5,6-dihydrobenzo[h]quinazolin-4(3H)-one](/img/structure/B3723814.png)
![2-(4-benzyl-1-piperazinyl)-6-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]methyl}-4(3H)-pyrimidinone](/img/structure/B3723817.png)
![N-(1-{[2-(5-bromo-2-hydroxybenzylidene)hydrazino]carbonyl}-4-phenyl-1,3-butadien-1-yl)benzamide](/img/structure/B3723833.png)
![[2-[(1,1-Dioxo-1,2-benzothiazol-3-ylidene)amino]-2-methylpropyl] 2-fluorobenzoate](/img/structure/B3723844.png)
